molecular formula C12H8F2O B6341095 2',5-Difluoro-[1,1'-biphenyl]-3-ol CAS No. 1214345-59-1

2',5-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B6341095
CAS No.: 1214345-59-1
M. Wt: 206.19 g/mol
InChI Key: JWLRXHGSMFOAOS-UHFFFAOYSA-N
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Description

2’,5-Difluoro-[1,1’-biphenyl]-3-ol is a fluorinated biphenyl derivative Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5-Difluoro-[1,1’-biphenyl]-3-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for fluorinated biphenyl derivatives often involve large-scale Suzuki–Miyaura cross-coupling reactions. These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,5-Difluoro-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the biphenyl structure, while oxidation and reduction can modify the hydroxyl group or the aromatic rings .

Scientific Research Applications

2’,5-Difluoro-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5-Difluoro-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-1,1’-biphenyl
  • 3’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 5,6-Difluoro-2,1,3-benzothiadiazole derivatives

Uniqueness

2’,5-Difluoro-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. This unique structure can result in distinct chemical and physical properties, such as altered reactivity and enhanced stability. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-5-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLRXHGSMFOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673369
Record name 2',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-59-1
Record name 2',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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